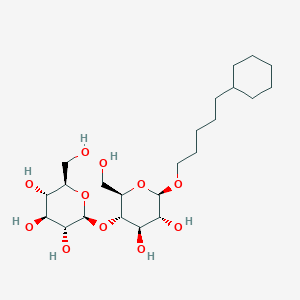

5-Cyclohexylpentyl beta-D-maltoside

Description

Significance of Membrane Proteins in Biological Systems Research

Membrane proteins are integral to a vast array of physiological processes, making them a focal point of biological and medical research. kbdna.comnews-medical.net They constitute a significant portion of the proteome in living organisms and are involved in functions such as signal transduction, enzymatic activity, and cell-cell recognition. news-medical.netcube-biotech.comnih.gov As transporters and channels, they regulate the passage of ions and molecules across the cell membrane, maintaining cellular homeostasis. cube-biotech.com Furthermore, their involvement in intercellular joining and attachment to the cytoskeleton and extracellular matrix is crucial for tissue structure and integrity. news-medical.net

The profound importance of membrane proteins is underscored by their role in disease. Many genetic and immune system disorders are linked to malfunctioning membrane proteins. youtube.com Consequently, a substantial number of approved drugs target these proteins to modulate their activity and combat various clinical conditions. cube-biotech.com A deeper understanding of their structure and function is paramount for the development of new and more effective therapies. kbdna.com

Challenges in Membrane Protein Study and the Role of Amphiphilic Molecules

The study of membrane proteins is fraught with challenges, primarily stemming from their amphipathic nature—possessing both hydrophilic (water-attracting) and hydrophobic (water-repelling) regions. betalifesci.comnih.gov The hydrophobic segments are embedded within the lipid bilayer of the cell membrane, making these proteins insoluble in aqueous solutions. nih.govcreative-proteomics.com Extracting them from their native lipid environment without disrupting their structure and function is a major hurdle. betalifesci.comcreative-proteomics.com

This is where amphiphilic molecules, such as detergents, come into play. nih.gov These molecules have a dual character, with a hydrophilic head and a hydrophobic tail. wikipedia.org When introduced to a membrane, the hydrophobic tails of the detergent interact with the hydrophobic regions of the membrane protein, effectively shielding them from the aqueous environment. nih.govnih.gov This process, known as solubilization, allows the membrane protein to be extracted from the lipid bilayer and remain soluble in a detergent-based solution, forming structures called micelles. wikipedia.orgnih.gov The choice of detergent is critical, as an inappropriate one can lead to protein denaturation and loss of function. betalifesci.com

Overview of Glycosidic Surfactants as Research Tools in Structural Biology and Biochemistry

Among the various classes of detergents, glycosidic surfactants have emerged as particularly valuable tools in structural biology and biochemistry. wikipedia.org These non-ionic detergents are characterized by a hydrophilic head group composed of a sugar moiety, such as glucose or maltose (B56501). wikipedia.org This sugar headgroup, combined with a hydrophobic alkyl or acyl chain, gives them their amphiphilic properties. wikipedia.orgnih.gov

Glycosidic surfactants, including the maltoside family, are favored for their ability to gently solubilize membrane proteins while often preserving their native conformation and activity. researchgate.netnih.govwikipedia.org This stability is crucial for downstream applications such as purification and structural determination techniques like X-ray crystallography and cryo-electron microscopy. nih.govyoutube.com The formation of a glycosidic bond, a type of covalent bond that joins a carbohydrate to another group, is fundamental to the structure of these surfactants. wikipedia.orgyoutube.com

One such glycosidic surfactant that has garnered attention is 5-Cyclohexylpentyl beta-D-maltoside. Its specific properties make it a useful tool for researchers working to unravel the complexities of membrane proteins.

Properties of this compound

| Property | Value |

| CAS Number | 250692-65-0 sigmaaldrich.comsigmaaldrich.com |

| Molecular Weight | 494.57 g/mol sigmaaldrich.comsigmaaldrich.com |

| Empirical Formula | C₂₃H₄₂O₁₁ sigmaaldrich.comsigmaaldrich.com |

| Form | Powder sigmaaldrich.comsigmaaldrich.com |

| Description | Non-ionic sigmaaldrich.comsigmaaldrich.com |

| Critical Micelle Concentration (CMC) | 2.4-5 mM (20-25°C) sigmaaldrich.comsigmaaldrich.com |

| Micellar Average Molecular Weight | 32,600 g/mol sigmaaldrich.comsigmaaldrich.com |

Structure

3D Structure

Properties

Molecular Formula |

C23H42O11 |

|---|---|

Molecular Weight |

494.6 g/mol |

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-(5-cyclohexylpentoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C23H42O11/c24-11-14-16(26)17(27)19(29)23(32-14)34-21-15(12-25)33-22(20(30)18(21)28)31-10-6-2-5-9-13-7-3-1-4-8-13/h13-30H,1-12H2/t14-,15-,16-,17+,18-,19-,20-,21-,22-,23+/m1/s1 |

InChI Key |

RVTGFZGNOSKUDA-GNKAUAAYSA-N |

Isomeric SMILES |

C1CCC(CC1)CCCCCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O |

Canonical SMILES |

C1CCC(CC1)CCCCCOC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O |

Origin of Product |

United States |

5 Cyclohexylpentyl Beta D Maltoside: a Specialized Glycosidic Detergent in Academic Inquiry

Research Perspectives on its Molecular Design and Amphiphilic Structural Features

The efficacy of 5-Cyclohexylpentyl beta-D-maltoside as a detergent in biochemical applications stems directly from its meticulously designed amphiphilic structure. It is a cycloalkyl aliphatic saccharide, featuring a chiral maltose (B56501) as its polar head group and a cyclohexyl-pentyl moiety as its hydrophobic tail. medchemexpress.com This distinct combination of a bulky, rigid cyclohexyl group and a flexible pentyl chain within the hydrophobic tail is a key aspect of its molecular design. clinisciences.com

The presence of the cyclohexyl group enhances the hydrophobicity of the detergent, a feature that contributes to more effective interactions with the hydrophobic transmembrane regions of proteins. clinisciences.comb-labo-france.fr This is in contrast to traditional linear alkyl glycosides. The maltose headgroup, being a disaccharide, provides a significant hydrophilic character, ensuring the solubility of the detergent-protein complex in aqueous solutions. The interplay between this substantial hydrophilic head and the unique hydrophobic tail defines its amphipathic nature, allowing it to effectively shield the hydrophobic surfaces of membrane proteins from the aqueous environment, thereby preserving their native conformation and activity. clinisciences.comb-labo-france.fr This structural design makes Cymal-5 particularly adept at solubilizing and stabilizing membrane protein complexes for downstream applications like structural biology and spectroscopy. clinisciences.com

Micellar Architectures and Their Role in Research Applications

In aqueous solutions, above a certain concentration, detergent monomers self-assemble into supramolecular structures known as micelles. The properties of these micelles, such as their size and the concentration at which they form, are critical parameters that influence their application in membrane protein research.

Determination of Critical Micelle Concentration (CMC) in Various Experimental Contexts

The Critical Micelle Concentration (CMC) is a fundamental property of any surfactant, representing the concentration at which micelles begin to form. For this compound, the CMC is reported to be in the range of 2.4 to 5 mM at a temperature of 20-25°C. sigmaaldrich.comsigmaaldrich.com Some sources also cite a CMC of approximately 0.12%. b-labo-france.fr It is important to note that the CMC value can be influenced by experimental conditions such as temperature, pH, and ionic strength of the solution. creative-biolabs.com

The relatively moderate CMC of Cymal-5 is a significant characteristic. It is notably about ten times lower than that of n-octyl-β-D-glucoside (OG), another commonly used non-ionic detergent. medchemexpress.com A lower CMC can be advantageous in certain applications as it implies that less detergent is required to maintain a micellar environment, which can be crucial for the stability of some membrane proteins and can also facilitate the removal of excess detergent during purification steps.

Aggregation Number and Micelle Size Characterization for Research Optimization

The aggregation number, which is the average number of detergent monomers in a single micelle, is another key parameter that dictates the size and shape of the micelle. For Cymal-5, the aggregation number is reported to be approximately 47 or 66, leading to a micellar average molecular weight of around 32,600 g/mol . b-labo-france.frsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

Comparative Analysis within the Cyclohexyl-Alkyl Maltoside (Cymal) Detergent Series

Cymal-5 is part of a larger family of cyclohexyl-alkyl maltoside (Cymal) detergents, which are all characterized by the presence of a cyclohexyl group in their hydrophobic tail. clinisciences.com This series offers a range of detergents with varying alkyl chain lengths, allowing researchers to select the optimal detergent for a specific membrane protein.

Influence of Alkyl Chain Length Variation on Research Efficacy

The Cymal series includes detergents with different alkyl chain lengths, such as Cymal-3, Cymal-6, and Cymal-7, in addition to Cymal-5. clinisciences.comb-labo-france.franatrace.com The length of the alkyl chain that links the cyclohexyl group to the maltoside headgroup significantly impacts the detergent's properties.

Generally, as the alkyl chain length increases within the Cymal series, the hydrophobicity of the detergent also increases. b-labo-france.fr This can lead to enhanced solubilization capabilities for certain membrane proteins, especially those with larger or more numerous transmembrane domains that require stronger hydrophobic interactions for extraction from the lipid bilayer. b-labo-france.fr For instance, Cymal-6, with its longer hexyl chain compared to the pentyl chain of Cymal-5, possesses greater hydrophobicity and may form larger micelles. clinisciences.comb-labo-france.fr Conversely, a shorter alkyl chain, as seen in Cymal-3, results in a much higher CMC. anatrace.com

The choice of Cymal detergent often involves a trade-off between solubilization efficiency and the potential for protein denaturation. While a longer alkyl chain might be more effective at solubilizing a protein, it could also be harsher and potentially disrupt the protein's native structure. Therefore, the availability of a series of Cymal detergents with varying alkyl chain lengths provides a valuable toolkit for researchers to empirically determine the most suitable detergent that effectively solubilizes the target protein while maintaining its structural and functional integrity.

Distinctive Attributes Compared to Linear Alkyl Maltosides

The primary distinguishing feature of the Cymal series, including Cymal-5, when compared to linear alkyl maltosides like n-dodecyl-β-D-maltoside (DDM), is the presence of the cyclohexyl ring in the hydrophobic tail. nih.gov This structural difference imparts several unique characteristics.

Cymal-5 is reported to be more hydrophobic than its corresponding linear chain analog. medkoo.comsigmaaldrich.com The rigid and bulky nature of the cyclohexyl group can lead to different packing arrangements within the micelle and around the membrane protein compared to the more flexible linear alkyl chains. nih.gov This altered interaction can be beneficial for the stability of certain membrane proteins.

Methodological Applications in Membrane Protein Research Utilizing 5 Cyclohexylpentyl Beta D Maltoside

Strategies for Membrane Protein Solubilization and Extraction

Successful solubilization and extraction are the initial and often most critical steps in membrane protein research. Cymal-5 has proven to be a valuable tool in this process, offering a balance between effective membrane disruption and preservation of the protein's native structure and function.

The efficiency of membrane protein extraction with Cymal-5 is highly dependent on its concentration, which must be carefully optimized. researchgate.netnih.gov Generally, the concentration of Cymal-5 used for solubilization is kept above its critical micelle concentration (CMC) to ensure the formation of detergent micelles that can encapsulate the hydrophobic transmembrane domains of the protein. researchgate.net The CMC of Cymal-5 is approximately 2.4-5.0 mM. fishersci.be Studies have shown that increasing detergent concentrations generally lead to higher extraction efficiencies. researchgate.netnih.gov

The optimal concentration, however, is protein-specific and also influenced by environmental factors such as temperature, pH, and the lipid composition of the native membrane. fishersci.beembl-hamburg.de For instance, the presence of lipids can affect the critical solubilization concentration. embl-hamburg.de Therefore, screening a range of Cymal-5 concentrations under different buffer conditions is a common practice to identify the ideal conditions for a particular membrane protein.

Table 1: Properties of Cymal-5 Detergent

| Property | Value |

| Chemical Formula | C₂₃H₄₂O₁₁ |

| Critical Micelle Concentration (CMC) in H₂O | ~2.4-5.0 mM (0.12%) fishersci.be |

| Aggregation Number in H₂O | ~47 fishersci.be |

| Micelle Size | ~23 kDa |

This table summarizes key physicochemical properties of the Cymal-5 detergent.

Cymal-5 has demonstrated broad efficacy in extracting a variety of membrane proteins. researchgate.netnih.gov Research comparing different detergents has shown that Cymal-5, along with other alkyl sugar detergents like octyl-β-D-glucoside (OG) and the zwitterionic detergent N-decylphosphocholine (Fos-choline-10), is generally effective for a wide range of membrane proteins. researchgate.netnih.govhuji.ac.il

However, the extraction efficiency can vary for specific classes of integral membrane proteins. researchgate.netnih.gov For example, in one study, Cymal-5 was found to be highly effective in extracting the potassium ion channel protein KcsA from E. coli membranes. huji.ac.il Another study highlighted that maltoside-based detergents, including Cymal-5, were more effective in solubilizing the Six-Transmembrane Epithelial Antigen of the Prostate 1 (STEAP1) compared to other non-ionic detergents like Nonidet P-40. mdpi.comresearchgate.net These findings underscore the importance of detergent screening to maximize the yield of a specific target protein. researchgate.netnih.gov

A key advantage of Cymal-5 is its ability to gently solubilize membrane proteins, which helps in preserving their native conformation and, consequently, their biological activity. fishersci.beacs.org This is a critical requirement for subsequent structural and functional studies. acs.org The non-ionic nature of Cymal-5 minimizes harsh denaturing effects that can be caused by ionic detergents.

Studies on various membrane proteins, including transporters and viral envelope glycoproteins, have shown that Cymal-5 can maintain the protein's structural integrity. For instance, research on the human immunodeficiency virus (HIV) envelope glycoproteins (Envs) demonstrated that Cymal-5, particularly at lower temperatures, could maintain the stability of the Env trimer. asm.orgnih.gov However, it is important to note that disrupting the native membrane environment can still lead to conformational changes, and even with a mild detergent like Cymal-5, the solubilized protein's conformation may differ from its state in the native membrane. asm.orgnih.gov

Membrane Protein Purification Techniques

Following successful solubilization, Cymal-5 continues to play a crucial role in the purification of membrane proteins, ensuring they remain stable and functional throughout the various purification steps.

Cymal-5 is compatible with a wide range of chromatographic techniques commonly used for protein purification. Its non-ionic character and relatively high CMC make it suitable for methods like affinity chromatography and ion exchange chromatography (IEX). nih.govkuleuven.be

In affinity chromatography, such as immobilized metal affinity chromatography (IMAC) for His-tagged proteins, Cymal-5 is included in the buffers to maintain the protein's solubility and native structure, allowing for efficient binding to the affinity resin and subsequent elution. mdpi.comresearchgate.net Similarly, in ion exchange chromatography, the presence of Cymal-5 in the mobile phase prevents the aggregation of the membrane protein while allowing for its separation based on charge. nih.govresearchgate.net

Table 2: Application of Cymal-5 in Different Chromatographic Techniques

| Chromatographic Method | Role of Cymal-5 | Example Application |

| Affinity Chromatography (e.g., IMAC) | Maintains protein solubility and conformation for efficient binding and elution. | Purification of His-tagged STEAP1. mdpi.comresearchgate.net |

| Ion Exchange Chromatography (IEX) | Prevents protein aggregation and allows for separation based on charge. | Used in buffer systems for purifying various membrane proteins. nih.govresearchgate.net |

| Size Exclusion Chromatography (SEC) | Forms protein-detergent complexes that can be separated by size. | Characterization of membrane protein-detergent complexes. nih.gov |

This table illustrates the integration of Cymal-5 with common chromatography methods for membrane protein purification.

Maintaining the stability and functional integrity of the purified membrane protein is paramount. The continuous presence of Cymal-5 in the purification buffers is essential to prevent the protein from aggregating and precipitating out of solution. researchgate.net The detergent micelles form a protective shield around the hydrophobic transmembrane domains, mimicking the native lipid bilayer.

Research has shown that Cymal-5 can help preserve the function of purified membrane proteins. For example, a study on the human ABC transporters BSEP and MDR3, solubilized with a different detergent but with Cymal-5 used in later stages, showed that the purified protein retained its ability to bind ATP. acs.org Furthermore, studies on cytochrome P450 2B4 have utilized Cymal-5 to obtain crystal structures, indicating that the protein remains in a well-folded state suitable for structural analysis. nih.gov The choice of detergent and its concentration throughout the purification process are critical factors that can influence the final stability and activity of the protein. fishersci.be

Structural Biology Applications

CYMAL-5 has emerged as a valuable tool in various structural biology techniques aimed at elucidating the three-dimensional structures of integral membrane proteins. Its utility spans X-ray crystallography, solution-state nuclear magnetic resonance (NMR), and cryo-electron microscopy (cryo-EM). The detergent's distinct properties, such as its critical micelle concentration (CMC) and micelle size, play a crucial role in its effectiveness. mdpi.comcore.ac.uk

| Property | Value | Source |

| Chemical Formula | C₂₃H₄₂O₁₁ | mdpi.comsigmaaldrich.com |

| Molecular Weight | 494.57 g/mol | sigmaaldrich.com |

| Critical Micelle Concentration (CMC) | ~2.4-5 mM (~0.12%) | mdpi.comcore.ac.uksigmaaldrich.com |

| Micelle Size (Average Molecular Weight) | ~23-32.6 kDa | mdpi.comcore.ac.uksigmaaldrich.com |

| Aggregation Number | 66 | sigmaaldrich.com |

Facilitation of Membrane Protein Crystallization for X-ray Diffraction Analysis

The crystallization of membrane proteins for X-ray diffraction analysis is a notoriously challenging endeavor. The detergent used to solubilize and stabilize the protein is a critical variable that can determine the success or failure of crystallization trials. CYMAL-5 has been successfully employed in the crystallization of a variety of membrane proteins, often used as a primary detergent, a secondary detergent, or an additive. mdpi.comcore.ac.uk Its effectiveness stems from its ability to create a stable, homogeneous protein-detergent micelle that is amenable to forming well-ordered crystal lattices.

A key factor in successful membrane protein crystallization is the ability to form crystal contacts. nih.gov The detergent micelle surrounding the protein's transmembrane domain can sterically hinder the formation of these necessary intermolecular interactions. The relatively compact micelle size of CYMAL-5 may promote better packing within the crystal lattice, a characteristic that has been associated with well-diffracting crystals for other detergents like LDAO. mdpi.com

Furthermore, CYMAL-5 has been observed to have exceptional delipidating effects on membrane proteins. nih.gov While some lipids can be crucial for protein stability and function, excessive or heterogeneous lipid binding can interfere with crystallization. The controlled removal of endogenous lipids by CYMAL-5 can lead to a more uniform protein-detergent complex, which is a critical factor for successful crystallogenesis. mdpi.comnih.gov

The optimization of crystal growth for membrane proteins often involves screening a wide array of detergents and additives. cancer.gov A common strategy is to solubilize and purify the membrane protein in a well-behaved, gentle detergent like n-dodecyl-β-D-maltoside (DDM) and then exchange it for a different detergent, such as CYMAL-5, for the crystallization step. cancer.govnih.gov This detergent exchange is a critical optimization step, as the ideal detergent for maintaining protein stability during purification may not be the best for promoting crystallization. cancer.gov

The inclusion of additives and secondary detergents in crystallization screens can significantly impact the formation and quality of crystals. cancer.gov CYMAL-5 has been used effectively as a secondary detergent or additive in conjunction with other primary detergents. mdpi.comcore.ac.uk These additives can modulate the size and shape of the primary detergent micelle, making it more compact and conducive to the formation of crystal contacts. cancer.gov High-throughput stability screens can be employed to systematically test the stabilizing effects of various detergents, including those from the CYMAL family, to identify the optimal conditions for a specific membrane protein target before setting up crystallization trials. nih.gov

The choice of detergent directly influences the quality of the resulting crystals and the resolution of the diffraction data obtained. Detergents that form smaller, more compact micelles are often associated with the growth of well-diffracting crystals. mdpi.com The properties of CYMAL-5, including its relatively small micelle size and its ability to effectively remove endogenous lipids, contribute to the formation of highly ordered 3D crystals. nih.gov

Controlled delipidation, a notable feature of CYMAL-5, is crucial for allowing the necessary crystal contact formation that leads to well-ordered crystals suitable for high-resolution structure determination. nih.gov By minimizing the size of the detergent and lipid belt around the protein, CYMAL-5 facilitates the tight packing of protein subunits required for high-quality diffraction. nih.govnih.gov

Utility in Solution-State Biophysical Characterization (e.g., Nuclear Magnetic Resonance Spectroscopy)

For solution-state Nuclear Magnetic Resonance (NMR) spectroscopy of membrane proteins, the selection of an appropriate detergent is paramount. The detergent must not only maintain the protein's native fold but also form micelles that are small enough to allow for the detection of NMR signals. While specific studies detailing the extensive use of CYMAL-5 for solution NMR of membrane proteins are not prevalent in the provided literature, the properties of maltoside-based detergents are relevant.

Compatibility with Cryo-Electron Microscopy (Cryo-EM) Sample Preparation

Cryo-electron microscopy (Cryo-EM) has become a revolutionary technique for determining the structures of macromolecules, including membrane proteins, in a near-native state. springernature.com However, sample preparation remains a significant bottleneck, particularly for membrane proteins that require solubilizing agents like detergents. springernature.comnih.gov CYMAL-5 is compatible with cryo-EM sample preparation and has been used in structural studies, sometimes in combination with other detergents. nih.govpreprints.org For instance, a mixture of DDM and CYMAL-5 has been reported for the extraction of membrane proteins prior to cryo-EM analysis. nih.govpreprints.org

A major challenge in cryo-EM of detergent-solubilized proteins is the presence of excess "empty" detergent micelles, which can create significant background noise in the images. sciengine.com This background can interfere with particle picking and alignment, especially for smaller proteins. sciengine.com Therefore, careful optimization of the detergent concentration is crucial. The properties of the detergent micelle itself can also affect the quality of the cryo-EM grid. Complications can include increased ice thickness and issues with particle distribution and preferred orientation. nih.gov

Strategies to overcome these challenges include using the lowest possible detergent concentration that maintains protein solubility and exploring detergent-free systems like nanodiscs after initial solubilization. nih.govsciengine.com The choice of detergent and the vitrification conditions are critical for visualizing highly dynamic and heterogeneous samples and for achieving high-resolution structural information. youtube.com

Mechanistic and Theoretical Frameworks Governing 5 Cyclohexylpentyl Beta D Maltoside Interactions

Interactions with Lipid Bilayers and Membrane Mimetic Systems

Detergent-Induced Membrane Disruption and Micelle Formation Dynamics

5-Cyclohexylpentyl β-D-maltoside (Cymal-5) is a non-ionic detergent instrumental in the field of membrane biochemistry, primarily for its ability to solubilize membrane proteins by disrupting lipid bilayers. The process initiates with the insertion of individual Cymal-5 monomers into the lipid membrane. As the concentration of the detergent increases and surpasses its critical micelle concentration (CMC), the bilayer becomes saturated, leading to the formation of mixed micelles containing both lipids and detergent molecules.

The CMC is a fundamental property of any detergent, signifying the concentration at which monomers begin to self-assemble into micelles. For Cymal-5, the CMC is approximately 0.36 mM. Below this value, the detergent exists as monomers, while above it, micelles predominate. The aggregation number, which denotes the number of monomers in a single micelle, and the micellar weight are also key characteristics.

The disruption of the lipid bilayer is a dynamic process driven by the physicochemical properties of the detergent. The insertion of Cymal-5 monomers into the membrane induces strain and alters the bilayer's curvature, eventually leading to its breakdown and the formation of detergent-lipid mixed micelles. This solubilization efficiency is influenced by several factors, including detergent concentration, the specific lipid composition of the membrane, temperature, and the pH of the surrounding buffer.

Influence on Membrane Protein Conformation and Stability within Detergent Micelles

The primary utility of 5-Cyclohexylpentyl β-D-maltoside in biochemical research lies in its capacity to extract membrane proteins from their native lipid environment while preserving their structural and functional integrity. Once solubilized, the protein is encapsulated within a detergent micelle, which serves as a simplified mimic of the cell membrane. The properties of this micellar environment are critical for maintaining the protein's native conformation and biological activity.

The unique molecular structure of Cymal-5, particularly its cyclohexyl group within the hydrophobic tail, is thought to provide a more native-like environment for the transmembrane domains of proteins compared to detergents with linear alkyl chains. This feature is believed to contribute to enhanced protein stability. The maltoside headgroup, being non-ionic and relatively large, is gentle on the protein, minimizing the risk of denaturation that can be associated with ionic detergents.

The choice of detergent is a critical parameter in the study of membrane proteins, as it can significantly affect their stability and function. For many challenging membrane proteins, including G protein-coupled receptors (GPCRs) and transporters, Cymal-5 has proven to be effective at maintaining their stability and functional characteristics, such as ligand binding. The stability of a membrane protein within a detergent micelle is a result of the delicate balance of hydrophobic interactions between the protein's transmembrane helices and the detergent's tails, and the hydrophilic interactions of the protein's soluble domains with the detergent's headgroups and the aqueous solvent.

Understanding Structure-Function Relationships of the Compound in Biochemical Research Contexts

Impact of Hydrophobic Tail and Head Group Variations on Research Efficacy

The efficacy of 5-Cyclohexylpentyl β-D-maltoside in membrane protein research is a direct consequence of its specific chemical structure. Both the hydrophobic tail and the hydrophilic headgroup play crucial roles, and variations in either can significantly alter the detergent's performance.

The presence of a cyclohexyl ring in the hydrophobic tail of Cymal-5 is a distinguishing feature. This bulky group is thought to create a more constrained and native-like hydrophobic environment around the transmembrane portion of the protein compared to the more flexible linear alkyl chains of other detergents. This can lead to better preservation of the protein's three-dimensional structure. The length of the alkyl chain is also a critical factor; a chain that is too short or too long may not adequately match the hydrophobic thickness of the protein's transmembrane domain, potentially leading to instability or aggregation.

The maltoside headgroup is equally important for the detergent's gentle and effective nature. Its disaccharide structure is relatively large and highly water-soluble, which helps to keep the protein-detergent complex in solution. Being non-ionic, it does not introduce charge effects that could perturb the protein's structure or function. The systematic study of detergent series with variations in tail and headgroup structure has been instrumental in optimizing solubilization and stabilization conditions for a wide range of membrane proteins.

Theoretical Models Describing Detergent-Protein-Lipid Interactions and Their Implications

To comprehend the complex interplay between detergents, proteins, and lipids, researchers employ various theoretical models. A fundamental concept is the "detergent shield" model, which posits that detergent molecules form a micellar belt around the hydrophobic transmembrane surface of a protein, thereby shielding it from the unfavorable interactions with the aqueous solvent. The size, shape, and chemical nature of the detergent's micelles determine the effectiveness of this shield and its influence on the protein's conformation and stability.

More advanced computational approaches, such as coarse-grained molecular dynamics (CG-MD) simulations, provide a more detailed and dynamic view of these interactions. These simulations can model the process of membrane solubilization by detergents, predict the structure of protein-detergent complexes, and elucidate the molecular basis for the stabilizing or destabilizing effects of different detergents. For Cymal-5, such models can help to explain why its particular combination of a bulky hydrophobic tail and a non-ionic headgroup is often successful in preserving the native fold of membrane proteins.

These theoretical frameworks have significant practical ramifications for the rational design of novel detergents tailored for specific applications and for the optimization of experimental protocols in membrane protein research. A deeper understanding of the fundamental principles governing detergent-protein-lipid interactions enables researchers to make more informed decisions when selecting a detergent, thereby increasing the likelihood of successfully isolating and characterizing challenging membrane proteins.

Advanced Research Applications and Novel Methodologies Involving 5 Cyclohexylpentyl Beta D Maltoside

Use in Specialized Proteomic Workflows

The unique properties of 5-Cyclohexylpentyl beta-D-maltoside make it particularly suitable for the challenging field of membrane proteomics. Its effectiveness stems from its ability to solubilize and stabilize membrane proteins, which are notoriously difficult to study due to their hydrophobic nature. huji.ac.ilsigmaaldrich.com

In the realm of gel-based proteomics, this compound has been successfully employed as an additive to improve the in-gel digestion of proteins, especially membrane proteins. nih.gov Research has shown that the addition of 0.1% CYMAL-5 during trypsin treatment significantly enhances digestion efficiency, outperforming other detergents like n-octylglucoside. nih.govresearchgate.net This improved efficiency is crucial for subsequent analysis by mass spectrometry.

The benefits of using this compound in this context are multifaceted. It facilitates the recovery of hydrophobic peptides, which are often lost during standard procedures, leading to better sequence coverage and more comprehensive protein identification. nih.govresearchgate.net Studies have demonstrated that a combination of optimal gel thickness, negative staining, alkylation under denaturing conditions, and the presence of CYMAL-5 provides superior performance for the analysis of membrane proteins. nih.gov This protocol has proven to be simple, convenient, and broadly applicable for high-throughput proteomic workflows. nih.govresearchgate.net

| Detergent | Concentration | Relative Digestion Efficiency | Key Observation |

|---|---|---|---|

| None | N/A | Low | Poor recovery of hydrophobic peptides. |

| n-Octylglucoside (OG) | 0.01% w/v | Moderate | Improved digestion over no detergent. |

| This compound (CYMAL-5) | 0.1% (final) | High | Markedly enhanced recovery of hydrophobic peptides. nih.govresearchgate.net |

Role in Enantioseparation Methodologies via Capillary Electrophoresis

The chiral nature of the maltose (B56501) headgroup in this compound makes it an effective chiral selector for the separation of enantiomers using capillary electrophoresis (CE). nih.gov Enantiomers are mirror-image isomers of a molecule that can have significantly different physiological effects, making their separation crucial in the pharmaceutical and biomedical fields.

In capillary electrophoresis, this compound forms neutral micelles in aqueous solutions at concentrations above its critical micellar concentration (CMC). nih.gov These micelles act as a pseudostationary phase. The separation of charged chiral solutes is based on the differential interactions of the enantiomers with the chiral CYMAL-5 micelles. nih.govnih.gov This interaction leads to the formation of transient diastereomeric complexes, allowing for the separation of the enantiomers based on their different electrophoretic mobilities. mdpi.comresearchgate.net The chiral recognition is a complex process influenced by various molecular interactions, including hydrogen bonding, hydrophobic interactions, and steric effects between the analyte and the chiral selector. researchgate.net

The concentration of this compound is a critical parameter for achieving optimal enantioresolution. nih.gov An interesting phenomenon observed is the presence of an optimum surfactant concentration for maximum enantioresolution, which varies depending on the hydrophobicity of the solute. nih.gov For strongly hydrophobic solutes, this optimum is at a lower surfactant concentration, while for more hydrophilic solutes, it is at a higher concentration. nih.gov This behavior is attributed to the electroosmotic flow (EOF) within the capillary. nih.gov At low pH where the EOF is minimal, the enantioresolution tends to increase with increasing surfactant concentration, similar to chromatographic separations. nih.gov

| Analyte Hydrophobicity | Optimal CYMAL-5 Concentration for Maximum Enantioresolution | Underlying Factor |

|---|---|---|

| Strongly Hydrophobic | Low | Influence of Electroosmotic Flow (EOF). nih.gov |

| Relatively Hydrophilic | High | Influence of Electroosmotic Flow (EOF). nih.gov |

Investigations into Amphiphile-Mediated Regulation of Membrane Protein Function

Amphiphilic molecules like this compound can influence the function of membrane proteins not only by solubilizing them but also by modulating the physical properties of the lipid bilayer in which they are embedded. nih.gov

The incorporation of amphiphiles into a lipid bilayer can alter its physical properties, such as thickness, curvature, and elasticity. nih.govmdpi.com These changes can, in turn, affect the conformational equilibrium of membrane proteins, as different protein conformations may have different energetic costs depending on the state of the surrounding bilayer. researchgate.netnih.gov While direct studies on the specific effects of this compound on bilayer properties and protein conformational energetics are not extensively detailed in the provided search results, the general principles of amphiphile-membrane interactions provide a framework for understanding its potential role. For instance, the insertion of a detergent molecule can induce local curvature stress or alter the lateral pressure profile of the membrane, which can either favor or disfavor certain protein conformations. The energetic cost of a protein's conformational change is therefore coupled to the work required to deform the surrounding detergent-lipid environment.

Comparative Studies with Emerging Amphiphiles and Polymer Systems

The efficacy of a detergent is paramount for the successful solubilization, stabilization, and structural determination of membrane proteins. While this compound (CYMAL-5) is a well-established glycosidic surfactant, its performance characteristics are often benchmarked against newer classes of amphiphiles designed to overcome the limitations of traditional detergents. medchemexpress.com These comparative studies are crucial for selecting the optimal agent for a specific membrane protein and downstream application. The following sections detail the evaluation of CYMAL-5 and its close structural analog, n-dodecyl-β-D-maltoside (DDM), against glyco-steroidal amphiphiles (GSAs), amphipols, and styrene-maleic acid (SMA) copolymers. ku.dknih.govcore.ac.uk

Glyco-steroidal amphiphiles (GSAs) are a class of detergents featuring a rigid steroidal hydrophobic core, which offers a distinct architecture compared to the flexible alkyl chains of conventional detergents like DDM and CYMAL-5. ku.dknih.gov A prominent example is glyco-diosgenin (GDN), which has proven highly effective for stabilizing a wide range of membrane proteins, including G protein-coupled receptors (GPCRs). ku.dknih.gov

Research comparing GSAs with DDM reveals that while DDM often shows higher efficiency in initial protein extraction from the membrane, GSAs can provide superior long-term stability. memtein.comnih.gov For instance, in studies with the human β2 adrenergic receptor (β2AR), the DDM-solubilized receptor showed a rapid loss of ligand-binding activity over time at room temperature. memtein.com In contrast, newly developed GSAs were significantly better at preserving the receptor's functional integrity over several days. memtein.com Similarly, while DDM led to the aggregation and loss of soluble MelBSt transporter at elevated temperatures (55°C), GSAs maintained protein solubility under the same conditions. memtein.com

However, the performance is protein-dependent. For the LeuT transporter, the GDN scaffold and its derivatives were markedly more effective at stabilization than DDM. nih.gov Conversely, for other proteins, certain GSAs failed to provide stability where DDM was successful, highlighting that the rigid steroidal structure is not universally superior. nih.gov

| Parameter | DDM (n-dodecyl-β-D-maltoside) | Glyco-Steroidal Amphiphiles (e.g., GDN, GCAs) | Reference |

|---|---|---|---|

| Protein Extraction Efficiency | Often higher at low temperatures (e.g., 0°C). | Can be lower initially but improves at higher temperatures (e.g., 45°C). | nih.gov |

| Long-Term Stability (GPCRs) | Rapid loss of ligand-binding activity. | Superior preservation of protein integrity and function. | memtein.com |

| Thermal Stability (MelBSt) | Causes protein aggregation at 55°C. | Maintains protein solubility and stability at 55°C. | memtein.com |

| General Efficacy | Considered a "gold standard" but can be destabilizing for sensitive proteins. | Often superior for long-term stability, but efficacy is protein-dependent. | ku.dknih.gov |

Amphipols

Amphipols, such as the well-characterized A8-35, are amphipathic polymers that wrap around the transmembrane domain of a protein, offering a detergent-free aqueous environment. nih.govibpc.fr A key difference in application is that amphipols are not typically used for initial protein extraction from the membrane; instead, they are used to trap and stabilize proteins that have already been solubilized by a detergent. mdpi.comcore.ac.uk

Comparative studies using electrospray ionization-ion mobility spectrometry-mass spectrometry (ESI-IMS-MS) have shown that Amphipol A8-35 is more effective than dodecylmaltoside at maintaining the native structure and interactions of membrane proteins in the gas phase. nih.gov Gas phase dissociation from dodecylmaltoside micelles often leads to significant unfolding, particularly for α-helical membrane proteins, whereas A8-35 provides a greater protective effect, resulting in charge state distributions consistent with more native-like conformations. nih.gov This makes amphipols a superior choice for structural analysis via noncovalent mass spectrometry. nih.gov

Styrene-Maleic Acid (SMA) Copolymers

Styrene-maleic acid (SMA) copolymers represent a paradigm shift in membrane protein research. Instead of solubilizing the protein out of the lipid environment into detergent micelles, the SMA polymer excises a patch of the native cell membrane, encapsulating the protein along with its annular lipids into a nanodisc, often referred to as a Styrene-Maleic acid Lipid Particle (SMALP). core.ac.uknih.gov

This detergent-free approach has several advantages. Studies have shown that proteins within SMALPs can exhibit greater thermostability compared to their detergent-solubilized counterparts. core.ac.uk For example, the ABC transporter BmrA showed significant temperature-dependent aggregation when purified in DDM, a phenomenon not observed when it was purified within SMA nanodiscs. core.ac.uk

A direct comparison involving CYMAL-5 showed that HIV-1 envelope glycoproteins (Envs) solubilized in CYMAL-5 were unstable at room temperature. researchgate.net In contrast, Envs prepared in SMA were stable at both 4°C and room temperature, demonstrating the superior stabilizing capacity of the SMALP system for this particular protein. researchgate.net While the solubilization efficiency of SMA copolymers is often comparable to that of DDM, the preservation of the native lipid environment is a distinct advantage that can be crucial for protein function and stability. core.ac.ukbham.ac.uk

| Amphiphile System | Mechanism | Protein Stability | Key Advantages | Reference |

|---|---|---|---|---|

| CYMAL-5 / DDM | Forms detergent micelles around the protein, replacing lipids. | Variable; can be destabilizing for sensitive proteins or during gas-phase analysis. HIV-1 Env in CYMAL-5 is unstable at room temp. | Effective for initial solubilization. | nih.govresearchgate.net |

| Amphipols (e.g., A8-35) | Polymer wraps around detergent-solubilized protein, replacing the detergent. | Superior at maintaining native protein structure in the gas phase for mass spectrometry. | Provides a stable, detergent-free aqueous environment post-purification. | nih.gov |

| SMA Copolymers | Excises a nanodisc of native membrane, retaining the protein and its annular lipids (SMALP). | Often confers enhanced thermostability. HIV-1 Env in SMA is stable at room temp. | Detergent-free extraction; preserves native lipid-protein interactions. | core.ac.ukresearchgate.net |

Synthesis and Derivatization Strategies for Academic Research Applications

Methodologies for the Chemical Synthesis of 5-Cyclohexylpentyl beta-D-maltoside

The non-ionic detergent this compound is a crucial tool in the study of membrane proteins. wikipedia.org Its synthesis, like that of other alkyl maltosides, is a multi-step process designed to link a hydrophobic cyclohexylpentyl tail to a hydrophilic maltose (B56501) headgroup.

Reaction Pathways and Synthetic Yield Optimization

The chemical synthesis of alkyl-β-D-maltosides, including the 5-cyclohexylpentyl variant, typically follows a strategic pathway involving protection, glycosylation, and deprotection steps. A common approach begins with the protection of the hydroxyl groups on maltose, often through acetylation using acetic anhydride, to form an intermediate like octa-O-acetyl-β-D-maltose. google.com

A key step in the synthesis is the glycosylation reaction, where the protected maltose is coupled with the hydrophobic alcohol, in this case, 5-cyclohexylpentanol. This reaction is often mediated by a Lewis acid catalyst, such as stannic chloride (SnCl₄), which facilitates the formation of a β-glycosidic bond with high stereoselectivity. researchgate.netresearchgate.net The reaction conditions, including temperature and time, are critical for maximizing the yield of the desired β-anomer. For instance, stannic chloride-mediated glycosylation of long-chain alcohols with maltose octaacetate can be performed at low temperatures (e.g., 0°C) for a short duration to achieve high β-selectivity, with reported isolated yields for similar compounds ranging from 17-44%. researchgate.net Prolonged reaction times can favor the formation of the α-anomer. researchgate.net

The final stage involves the deprotection of the acetyl groups from the maltose headgroup to yield the final amphiphilic product. This is typically achieved by transesterification in a solution of sodium methoxide (B1231860) in methanol. google.com

Catalyst Choice: The selection of the Lewis acid and any co-catalysts is crucial for both yield and stereoselectivity. researchgate.net

Reaction Conditions: Precise control over temperature, pressure, and reaction time can significantly enhance the efficiency of the glycosylation step and minimize the formation of unwanted byproducts. patsnap.com

Purification: Efficient purification of intermediates and the final product, often involving chromatography, is essential for removing unreacted starting materials and byproducts, thereby ensuring a high-purity final product. researchgate.net

Emulsification: In direct synthesis approaches where glucose syrup is used, ensuring good emulsification through stirring and the addition of emulsifying agents can improve the process. google.com

A patented method for preparing alkyl-β-D-maltosides highlights an environmentally friendly pathway that avoids toxic heavy metal salts and expensive silver salts. This process involves acetylation of maltose, a subsequent deprotection step to form a glycosyl donor, and a coupling reaction with the alcohol catalyzed by BF₃·Et₂O, followed by final deprotection, reporting high yields for the coupling and deprotection steps. google.com

Strategies for Tailoring Amphiphile Structure for Enhanced Research Outcomes

The standard structure of an amphiphile like this compound can be rationally modified to create "tailor-made" molecules with properties optimized for specific research applications, such as the structural and functional analysis of membrane proteins. acs.orgnih.gov The goal is to fine-tune the balance between the hydrophilic head and the lipophilic tail, a concept known as the hydrophile-lipophile balance (HLB), to improve protein stability, modify micelle properties, and enhance crystallization success. nih.gov

Key structural modifications and their expected impact on performance include:

Altering Hydrophobic Tail Length and Branching: Changing the length of the alkyl chain or introducing branching can significantly affect the detergent's properties. nih.gov For example, adding short alkyl branches to the hydrophobic tail has been shown to enhance protein stability compared to the corresponding straight-chain detergent. nih.gov This is often because such modifications can lead to the formation of smaller protein-detergent complexes (PDCs), which may facilitate the formation of higher-quality crystals for X-ray crystallography. nih.gov

Modifying the Hydrophilic Headgroup: While the maltoside headgroup is popular and effective, substituting it with other sugars (glycosides) or sugar alcohols can alter the detergent's interaction with the hydrophilic portions of a membrane protein. libretexts.orgnih.gov This can influence protein stability and aggregation behavior. nih.gov

Introducing Functional Groups: Incorporating different chemical moieties, such as amino acid fragments or cleavable linkers, can impart novel functionalities. nih.gov For instance, introducing charged groups can alter the electrostatic properties of the micelle, which can be crucial for stabilizing certain proteins. nih.gov

These tailored amphiphiles are invaluable for overcoming challenges in membrane protein research. For instance, if a target protein is unstable in a standard detergent like n-dodecyl-β-D-maltoside (DDM), a derivative with a branched chain or a different tail length might provide the necessary stability for structural studies. nih.govnih.gov The ability to create a diverse library of amphiphiles allows researchers to screen for the optimal chemical environment for each specific membrane protein, which remains a formidable challenge in the field. nih.govox.ac.uk

Table 1: Conceptual Strategies for Tailoring Amphiphile Structure

| Structural Modification | Target Property | Rationale for Enhanced Research Outcome |

| Increase alkyl chain length | Decrease Critical Micelle Concentration (CMC), Increase micelle size | Enhances protein stability for proteins with larger hydrophobic domains. nih.gov |

| Decrease alkyl chain length | Increase CMC, Decrease micelle size | May improve crystal packing and diffraction quality by reducing the size of the protein-detergent complex. nih.gov |

| Introduce branching in tail | Enhance protein stability, Form smaller micelles | Increased hydrophobicity from branching can stabilize proteins, while smaller micelles may improve crystallization. nih.gov |

| Change sugar headgroup | Alter hydrophilic interactions | Can modulate interactions with the protein's water-exposed domains, potentially reducing aggregation. nih.gov |

| Incorporate charged groups | Modify micelle surface charge | Can stabilize proteins through favorable electrostatic interactions with charged residues on the protein surface. nih.gov |

Analytical Techniques for Purity Assessment and its Importance in Research Reproducibility

The purity of this compound and other detergents is paramount for the success and reproducibility of academic research, particularly in sensitive applications like biophysical characterization and crystallization of membrane proteins. hamptonresearch.com The presence of impurities, even in small amounts, can significantly alter experimental outcomes, leading to a failure to replicate results, a significant issue often referred to as the "reproducibility crisis" in science. nih.govmalvernpanalytical.comabcam.com

Impurities can arise from the synthetic process, such as unreacted starting materials, byproducts, or isomers (e.g., the α-anomer instead of the desired β-anomer). These contaminants can interfere with protein stability, aggregation state, and the formation of well-ordered crystals. nih.govhamptonresearch.com Therefore, rigorous purity assessment is a critical quality control step.

Several analytical techniques are employed to verify the purity and identity of synthesized detergents:

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful and commonly used method for separating and quantifying components in a surfactant mixture. thermofisher.comfoodengprog.org When coupled with detectors like Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS), HPLC can effectively separate the main compound from impurities and provide information on their relative abundance. thermofisher.comresearchgate.net Reversed-phase HPLC is often used to separate detergent molecules based on the hydrophobicity of their tails. nih.gov

Thin-Layer Chromatography (TLC): TLC is a simpler, faster chromatographic technique often used for rapid purity checks during synthesis and for final product assessment. It provides a qualitative indication of the number of components in a sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR (specifically ¹H and ¹³C NMR) is indispensable for confirming the precise chemical structure of the synthesized molecule. It verifies that the hydrophobic tail is correctly linked to the maltose headgroup and confirms the stereochemistry (e.g., the β-anomeric linkage). It can also be used to detect and identify impurities. researchgate.net

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound, confirming its identity. nih.gov When used with a chromatographic separation technique (LC-MS), it becomes a highly sensitive and specific tool for identifying both the target compound and any impurities. nih.gov

Ensuring the use of highly pure and well-characterized detergents is a cornerstone of robust scientific methodology. nih.gov It minimizes experimental variability, which is crucial when results from different labs or even different experiments within the same lab are compared. malvernpanalytical.comabcam.com By eliminating reagent impurity as a variable, researchers can have greater confidence that their results are a true reflection of the biological system under study, thereby enhancing the integrity and reproducibility of their scientific findings. researchgate.netnih.gov

Q & A

Basic Research Questions

Q. What is the role of 5-cyclohexylpentyl β-D-maltoside in membrane protein studies, and how does its high critical micelle concentration (CMC) influence experimental outcomes?

- Answer : 5-Cyclohexylpentyl β-D-maltoside is a non-ionic detergent widely used to solubilize membrane-bound proteins while preserving their structural integrity. Its high CMC (~0.3–0.5 mM) ensures minimal residual detergent in purified protein samples, reducing interference with downstream assays like crystallization or spectroscopy. Researchers should calibrate detergent concentrations based on the target protein’s stability and buffer conditions (e.g., pH, ionic strength) to avoid denaturation .

Q. What standardized protocols are recommended for preparing 5-cyclohexylpentyl β-D-maltoside solutions to ensure reproducibility in membrane protein extraction?

- Answer : Protocols typically involve dissolving the detergent in ultrapure water or buffer (e.g., Tris-HCl, pH 7.4) at 10× the desired working concentration, followed by filtration (0.22 µm) to remove particulates. To ensure reproducibility, document the temperature during solubilization (CMC is temperature-sensitive) and validate detergent removal efficiency via size-exclusion chromatography or dialysis .

Q. How does 5-cyclohexylpentyl β-D-maltoside compare to other maltoside derivatives (e.g., n-dodecyl-β-D-maltoside) in stabilizing G-protein-coupled receptors (GPCRs)?

- Answer : While both detergents stabilize GPCRs, 5-cyclohexylpentyl β-D-maltoside’s branched cyclohexyl group enhances hydrophobic interactions with transmembrane domains, potentially improving stability at lower concentrations. Comparative studies should include circular dichroism (CD) spectroscopy to monitor secondary structure preservation and functional assays (e.g., ligand binding) to assess activity retention .

Advanced Research Questions

Q. What experimental design considerations are critical when using 5-cyclohexylpentyl β-D-maltoside for purifying dynamic membrane protein complexes?

- Answer : Key considerations include:

- Detergent-to-protein ratio : Optimize to prevent protein aggregation or excessive delipidation.

- Buffer additives : Include lipids/cholesterol analogs to mimic native membranes.

- Control experiments : Use negative controls (e.g., detergent-free buffers) to confirm solubilization efficacy.

Reproducibility requires documenting batch-to-batch detergent variability via mass spectrometry or HPLC .

Q. How can researchers resolve contradictions in reported CMC values for 5-cyclohexylpentyl β-D-maltoside across different studies?

- Answer : Discrepancies often arise from variations in temperature, ionic strength, or measurement techniques (e.g., fluorescence vs. surface tension). To address this:

- Standardize measurement conditions (e.g., 25°C, 150 mM NaCl).

- Validate CMC using multiple methods (e.g., pyrene fluorescence for micelle formation, dynamic light scattering for size distribution).

Cross-reference with structural analogs (e.g., Cymal-2) to identify outliers .

Q. What methodological approaches are effective in troubleshooting low protein solubility yields when using 5-cyclohexylpentyl β-D-maltoside?

- Answer : Low yields may result from suboptimal detergent:lipid ratios or improper solubilization time. Strategies include:

- Pre-solubilization with milder detergents (e.g., DMNG) to pre-extract lipids.

- Gradual detergent addition to avoid sudden membrane disruption.

- Post-solubilization stabilization using amphipols or lipid nanodiscs.

Monitor solubilization efficiency via SDS-PAGE and native PAGE .

Q. How can researchers assess the impact of 5-cyclohexylpentyl β-D-maltoside on the functional activity of ion channels during electrophysiology studies?

- Answer : Incorporate functional assays (e.g., patch-clamp electrophysiology) alongside structural analyses. Controls should include:

- Detergent-free reconstitution into liposomes to establish baseline activity.

- Titration experiments to correlate detergent concentration with ion flux changes.

Use cryo-EM to detect detergent-induced conformational shifts in the channel structure .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.